molecular formula C12H11BrO2 B13157416 1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one

1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one

Cat. No.: B13157416
M. Wt: 267.12 g/mol
InChI Key: NGRWACZGCHZSNL-UHFFFAOYSA-N
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Description

1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 7th position and a ketone group at the 2nd position of the benzofuran ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one typically involves the bromination of 1-benzofuran followed by the introduction of a ketone group. One common method is as follows:

    Bromination: 1-Benzofuran is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7th position.

    Ketone Introduction: The brominated benzofuran is then reacted with a suitable ketone precursor, such as 2-methylpropan-1-one, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one depends on its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(7-Bromo-1-benzofuran-2-yl)ethanone: Similar structure but with an ethanone group instead of a 2-methylpropan-1-one group.

    1-(7-Bromo-1-benzofuran-2-yl)butan-1-amine: Contains an amine group instead of a ketone group.

    N-[(7-Bromo-1-benzofuran-2-yl)carbonyl]-L-serine: A derivative with a serine moiety.

Uniqueness

1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is unique due to the presence of both a bromine atom and a ketone group, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H11BrO2/c1-7(2)11(14)10-6-8-4-3-5-9(13)12(8)15-10/h3-7H,1-2H3

InChI Key

NGRWACZGCHZSNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(O1)C(=CC=C2)Br

Origin of Product

United States

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